4-methoxy-5H-pyrimido[5,4-b]indole
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Overview
Description
4-methoxy-5H-pyrimido[5,4-b]indole is a heterocyclic compound that belongs to the indole family. Indoles are significant in natural products and drugs due to their biological activities and structural diversity . This compound features a fused pyrimidine and indole ring system, making it an interesting subject for chemical and pharmaceutical research.
Preparation Methods
The synthesis of 4-methoxy-5H-pyrimido[5,4-b]indole can be achieved through various synthetic routes. One common method involves the reaction of methyl 3-amino-1H-indole-2-carboxylates with aryl isocyanates, aryl isothiocyanates, and cyanamides . These reactions lead to the formation of 5H-pyrimido[5,4-b]indole derivatives. Industrial production methods often involve optimizing these reactions for higher yields and purity.
Chemical Reactions Analysis
4-methoxy-5H-pyrimido[5,4-b]indole undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions with various reagents, leading to the formation of substituted derivatives.
Common reagents used in these reactions include aryl isocyanates, aryl isothiocyanates, and cyanamides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-methoxy-5H-pyrimido[5,4-b]indole has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-methoxy-5H-pyrimido[5,4-b]indole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific derivative and application .
Comparison with Similar Compounds
4-methoxy-5H-pyrimido[5,4-b]indole can be compared with other similar compounds, such as:
4-chloro-8-methoxy-5H-pyrimido[5,4-b]indole: This compound has a similar structure but with a chlorine atom at the 4-position.
Sugar modified pyrimido[4,5-b]indole nucleosides: These derivatives have modifications on the sugar moiety and show different biological activities.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities.
Properties
IUPAC Name |
4-methoxy-5H-pyrimido[5,4-b]indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O/c1-15-11-10-9(12-6-13-11)7-4-2-3-5-8(7)14-10/h2-6,14H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQIMMDYOTFSXRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC2=C1NC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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